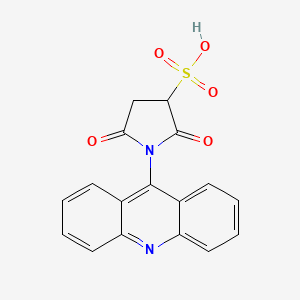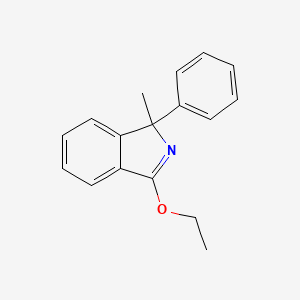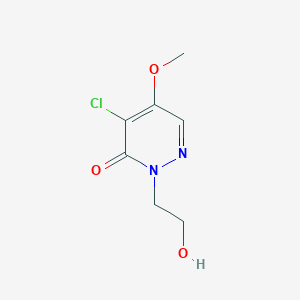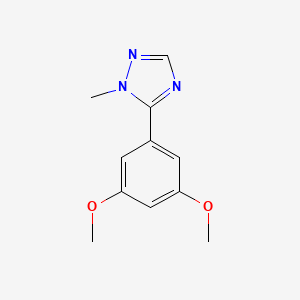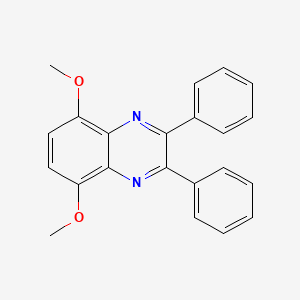
5,8-Dimethoxy-2,3-diphenylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-2,3-diphenylquinoxaline: is a chemical compound with the molecular formula C22H18N2O2 and a molecular weight of 342.39 g/mol It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts such as phosphate-based fertilizers (e.g., mono-ammonium phosphate, di-ammonium phosphate) has been explored to enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions: 5,8-Dimethoxy-2,3-diphenylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The methoxy groups on the quinoxaline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are commonly employed.
Substitution: Nucleophiles such as or can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with carbonyl or carboxyl groups, while substitution reactions can introduce various functional groups onto the quinoxaline ring.
科学的研究の応用
作用機序
The mechanism of action of 5,8-Dimethoxy-2,3-diphenylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors , modulating their activity and leading to biological effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Quinoxaline: The parent compound of 5,8-Dimethoxy-2,3-diphenylquinoxaline, known for its diverse biological activities.
2,3-Diphenylquinoxaline: Similar in structure but lacks the methoxy groups, leading to different chemical properties and reactivity.
5,8-Dihydroxy-2,3-diphenylquinoxaline: A derivative with hydroxyl groups instead of methoxy groups, which can affect its solubility and biological activity.
Uniqueness: this compound is unique due to the presence of methoxy groups at the 5 and 8 positions of the quinoxaline ring. These groups can influence the compound’s chemical reactivity , solubility , and biological activity , making it distinct from other quinoxaline derivatives .
特性
CAS番号 |
19506-24-2 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
5,8-dimethoxy-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-13-14-18(26-2)22-21(17)23-19(15-9-5-3-6-10-15)20(24-22)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChIキー |
KHRDXHXUZUXIMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)OC)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


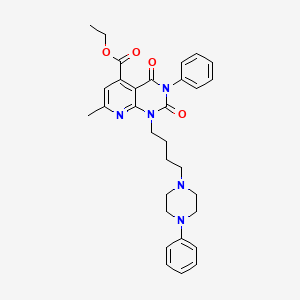
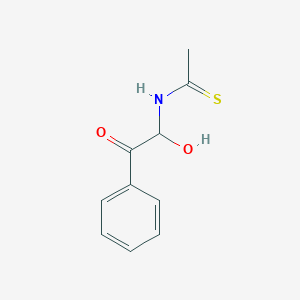
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
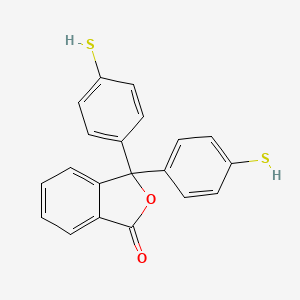
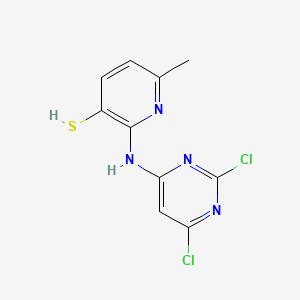
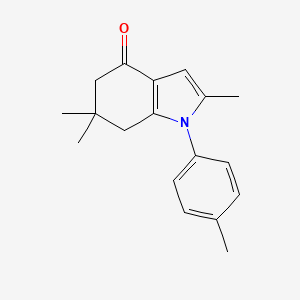
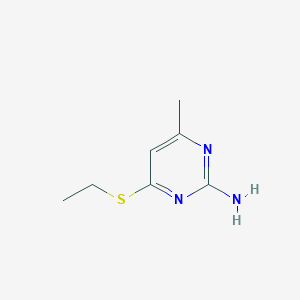
![N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine](/img/structure/B12916884.png)
![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)
